(2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a brominated methoxyphenyl ring, a furan ring, and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thioester.
Bromination and Methoxylation of Phenyl Ring: The phenyl ring is first brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by methoxylation using methanol and a base.
Coupling of Furan Ring: The furan ring is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid and a suitable palladium catalyst.
Final Coupling: The final step involves coupling the brominated methoxyphenyl ring with the thiazepane-furan intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The brominated phenyl ring can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity due to the presence of the thiazepane ring, which is known to interact with various biological targets. It could be explored for its potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Medicine
Given its structural complexity, this compound could be investigated for its pharmacological properties
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique combination of functional groups makes it a versatile candidate for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone would depend on its specific biological target. Generally, compounds with thiazepane rings can interact with enzymes or receptors, modulating their activity. The brominated phenyl ring and furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-methoxyphenyl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: This compound features a piperidine ring instead of a thiazepane ring, which may alter its biological activity and chemical reactivity.
(2-Bromo-5-methoxyphenyl)(4-(furan-2-ylmethyl)piperazin-1-yl)methanone: The presence of a piperazine ring introduces different pharmacological properties compared to the thiazepane ring.
Uniqueness
The uniqueness of (2-Bromo-5-methoxyphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone lies in its combination of a thiazepane ring with a brominated methoxyphenyl and furan ring. This specific arrangement of functional groups can result in distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-21-12-4-5-14(18)13(11-12)17(20)19-7-6-16(23-10-8-19)15-3-2-9-22-15/h2-5,9,11,16H,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMUBIHSMSKZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(SCC2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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